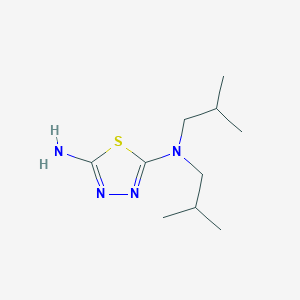

N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine

Description

N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with two isobutyl amine groups at the 2- and 5-positions. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties . For instance, alkyl-substituted thiadiazoles like N,N-diisopropyl-1,3,4-thiadiazole-2,5-diamine are commercially available (), suggesting industrial relevance.

Properties

IUPAC Name |

2-N,2-N-bis(2-methylpropyl)-1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4S/c1-7(2)5-14(6-8(3)4)10-13-12-9(11)15-10/h7-8H,5-6H2,1-4H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTQPSOKQSRHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of appropriate isobutylamine derivatives with thiadiazole precursors. One common method includes the reaction of 1,3,4-thiadiazole-2,5-diamine with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:

N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine serves as a versatile building block in organic synthesis. Its thiadiazole structure allows for the formation of more complex molecules through various chemical reactions. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.

Industrial Applications:

In industrial chemistry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other polymeric materials.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogenic bacteria and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis, which disrupts the replication processes of these microorganisms.

Anticancer Properties:

This compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by interfering with DNA synthesis pathways. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells .

Enzyme Inhibition:

this compound has been studied for its role as an inhibitor of specific enzymes involved in disease processes. For example, it may inhibit histone deacetylases (HDACs), which are implicated in various cancers. This inhibition can lead to increased acetylation of histones and subsequent changes in gene expression that promote apoptosis in tumor cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported IC50 values indicating effective concentrations required to inhibit bacterial growth significantly .

Case Study 2: Anticancer Activity

In another research effort focusing on cancer treatment strategies, this compound was evaluated for its ability to induce apoptosis in various cancer cell lines. The results indicated that at certain concentrations (below 50 µM), the compound effectively inhibited cell division and promoted cell death through apoptotic pathways .

Summary Table: Biological Activities of this compound

| Activity Type | Mechanism | Efficacy |

|---|---|---|

| Antimicrobial | Inhibition of nucleic acid synthesis | Effective against multiple pathogens |

| Anticancer | Induction of apoptosis through DNA interference | Significant inhibition in cancer cell lines |

| Enzyme Inhibition | Inhibition of HDACs | Promotes apoptosis in tumors |

Mechanism of Action

The mechanism of action of N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Alkyl vs.

Synthetic Pathways: N,N’-Diphenyl-1,3,4-thiadiazole-2,5-diamine (9c) is synthesized via reactions involving hydrazinecarbothioamides and bromoacetophenones, with the presence of 2a enhancing cyclization ().

Biological and Industrial Relevance: Bioactivity: Aryl-substituted thiadiazoles, such as (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine, demonstrate insecticidal and fungicidal activities . Industrial Use: Derivatives like N,N’-Methylene-bis(2-amino-5-mercapto-1,3,4-thiadiazole) (CAS: 79319-85-0) are used in lubricant additives, highlighting the role of thiadiazoles in materials science .

Crystallographic and Spectroscopic Insights

- Crystal Structures : Aryl-substituted thiadiazoles (e.g., 7da in ) crystallize in space group P21/c with distinct hydrogen-bonding networks, contributing to their stability. Alkyl derivatives may exhibit less rigid packing due to the bulkier isobutyl groups, though crystallographic data are lacking for the diisobutyl compound .

- Spectroscopic Confirmation : IR and ¹H NMR are standard for verifying thiadiazole structures, as seen in N,N’-diphenyl-1,3,4-thiadiazole-2,5-diamine (9c) .

Biological Activity

N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiadiazole family of compounds. The structural features include:

- Thiadiazole Ring : A five-membered heterocyclic ring containing both nitrogen and sulfur atoms.

- Isobutyl Groups : These groups enhance the compound's lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function by:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes.

- DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes.

- Antimicrobial Activity : It exhibits effects against various bacterial strains, likely through disruption of cell wall synthesis or function .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens:

| Pathogen Type | Activity Level (Zone of Inhibition) |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

| Fungi | Low to Moderate |

The compound's efficacy varies depending on the specific strain tested .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in vitro against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.6 | Induction of apoptosis |

| MCF7 (Breast) | 20.3 | Cell cycle arrest |

| A549 (Lung) | 18.7 | Inhibition of proliferation |

These findings indicate a promising avenue for further exploration in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives, including this compound:

- Study on Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of various thiadiazole derivatives. This compound showed superior activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Anticancer Evaluation : In a study focused on anticancer properties, this compound was tested against multiple cancer cell lines. Results indicated significant cytotoxicity linked to apoptotic pathways activation .

Q & A

Advanced Research Question

- Recrystallization solvents : High-polarity solvents (e.g., ethanol or DMF/water mixtures) yield colorless crystals (melting point ~240°C) .

- Slow evaporation : Controlled evaporation from dichloromethane/hexane systems improves crystal lattice integrity .

- HPLC purification : Reverse-phase C18 columns with acetonitrile/water gradients remove trace impurities from cyclization byproducts .

How do substituents on the thiadiazole core affect electronic properties?

Advanced Research Question

- Electron-withdrawing groups (EWGs) : Diisobutyl groups increase electron density on the thiadiazole ring, altering reactivity in electrophilic substitutions. This is quantified via Hammett σ constants or computational NBO analysis .

- Steric effects : Bulky substituents (e.g., isobutyl) reduce ring planarity, observed in X-ray torsion angles (e.g., 5-10° deviations from coplanarity) .

What safety protocols are recommended for handling this compound?

Basic Question

While specific data is unavailable, analogous thiadiazoles require:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Fume hoods to avoid inhalation of fine powders .

- Waste disposal : Neutralization with dilute NaOH before incineration .

How is computational chemistry applied to study this compound?

Advanced Research Question

- Docking studies : Autodock Vina or Schrödinger Suite to predict binding affinities for drug targets .

- DFT calculations : Gaussian 16 for optimizing geometry, calculating HOMO-LUMO gaps, and simulating IR/NMR spectra .

- MD simulations : GROMACS for assessing stability in biological membranes or solvent systems .

What are common synthetic byproducts, and how are they characterized?

Advanced Question

Byproducts include:

- Uncyclized intermediates : Detected via LC-MS and confirmed by absence of thiadiazole ring signals in NMR .

- Sulfur-containing residues : Elemental analysis or EDX identifies excess sulfur from incomplete cyclization .

- Dimerization products : MALDI-TOF mass spectrometry distinguishes dimers (e.g., m/z ~420-450) from monomers .

How do reaction solvents influence the regioselectivity of thiadiazole formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.